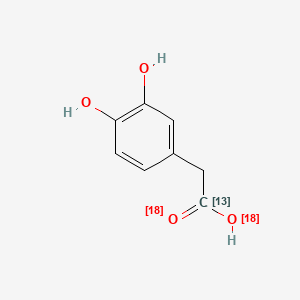
2-(3,4-dihydroxyphenyl)acetic acid
Cat. No. B563719
Key on ui cas rn:
1189915-73-8
M. Wt: 173.141
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05292901
Procedure details


1.7 g of 3,4-dihydroxyphenylacetic acid, a catalytic amount of p-toluenesulfonic acid, 10 ml of acetone and 10 ml of benzene were heated under reflux for 18 h. The reflux solution was dehydrated with Molecular Sieve 4A. The reaction mixture was concentrated and the obtained dark brown oil was dissolved in 20 ml of tetrahydrofuran. The solution was added to a suspension of 0.8 g of lithium aluminum hydride in 30 ml of tetrahydrofuran under cooling with ice. The mixture was stirred at room temperature for 1 h and then cooled with ice/water. 0.8 ml of water, then 0.8 ml of a 15% aqueous sodium hydroxide solution and finally 2.4 ml of water were added thereto and an insoluble substance was filtered off. The filtrate was concentrated and treated according to silica gel column chromatography (ethyl acetate/n-hexane=1:1) to obtain 1.1 g of the intended compound in the form of a colorless oil.




[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[OH:8].[C:13]1(C)[CH:18]=CC(S(O)(=O)=O)=C[CH:14]=1.CC(C)=O>C1C=CC=CC=1>[CH3:14][C:13]1([CH3:18])[O:8][C:7]2[CH:6]=[CH:5][C:4]([CH2:9][CH2:10][OH:12])=[CH:3][C:2]=2[O:1]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
4A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the obtained dark brown oil was dissolved in 20 ml of tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was added to a suspension of 0.8 g of lithium aluminum hydride in 30 ml of tetrahydrofuran
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice/water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.8 ml of water, then 0.8 ml of a 15% aqueous sodium hydroxide solution and finally 2.4 ml of water were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
an insoluble substance was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=C(O1)C=CC(=C2)CCO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
